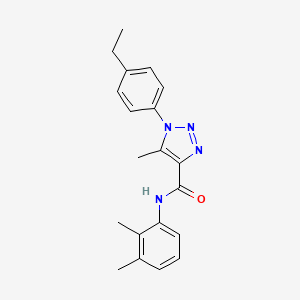![molecular formula C18H20N4O3S B2706770 5-Pyrrolidinyl-2-[4-(pyrrolidinylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 940998-13-0](/img/structure/B2706770.png)
5-Pyrrolidinyl-2-[4-(pyrrolidinylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds like “5-Pyrrolidinyl-2-[4-(pyrrolidinylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can be broadly classified into two categories: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
Synthesis and Chemical Properties
5-Pyrrolidinyl-2-[4-(pyrrolidinylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is involved in complex chemical synthesis processes. It serves as a building block for the creation of diverse molecular structures. For example, it has been used in the preparation of pyrimido[5,4-d]- and pyrido[3,2-d]oxazoles, illustrating its versatility in synthesizing molecules with potential pharmaceutical applications (Lemaire et al., 2015). Additionally, its derivatives have been synthesized for the development of new series of pyridine and fused pyridine compounds, highlighting its importance in medicinal chemistry research (Al-Issa, 2012).
Antimicrobial and Antitumor Activities
Compounds derived from 5-Pyrrolidinyl-2-[4-(pyrrolidinylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile have been explored for their biological activities. Notably, a study reported the synthesis of dithiazoles showing antibacterial, antifungal, and antitumor properties, suggesting potential therapeutic applications (Konstantinova et al., 2009). Furthermore, the evaluation of synthesized pyrazolo[3,4-d]pyrimidine derivatives for their anti-bacterial activity highlights the potential of these compounds in addressing antibiotic resistance (Rostamizadeh et al., 2013).
Corrosion Inhibition
Research has also explored the utility of derivatives in industrial applications, such as corrosion inhibition. For instance, 5-(Phenylthio)-3H-pyrrole-4-carbonitriles demonstrated effective corrosion inhibition for mild steel in acidic conditions, combining experimental and theoretical methods to understand the adsorption and inhibition mechanisms (Verma et al., 2015).
Drug Discovery and Development
In drug discovery, the compound has been instrumental in synthesizing inhibitors with specific pharmacological targets. For example, the synthesis and evaluation of novel 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles have shown significant anticancer activities, indicating the potential for developing new anticancer drugs (Kachaeva et al., 2018).
Future Directions
The future directions for research on “5-Pyrrolidinyl-2-[4-(pyrrolidinylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring different synthetic strategies, investigating the influence of steric factors on biological activity, and studying the structure–activity relationship (SAR) of the compounds .
properties
IUPAC Name |
5-pyrrolidin-1-yl-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c19-13-16-18(21-9-1-2-10-21)25-17(20-16)14-5-7-15(8-6-14)26(23,24)22-11-3-4-12-22/h5-8H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBHTSIQRDISTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyrrolidinyl-2-[4-(pyrrolidinylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

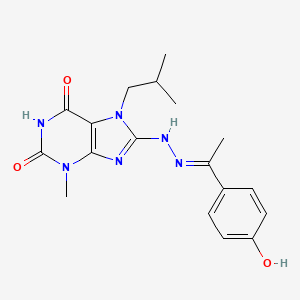
![(E)-2-phenyl-N-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]ethenesulfonamide](/img/structure/B2706693.png)
![(4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2706694.png)
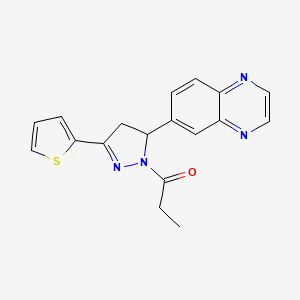
![N-[bis(methylsulfanyl)methylidene]benzenesulfonamide](/img/structure/B2706696.png)
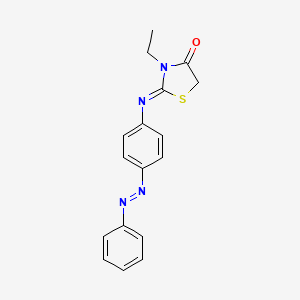
![3-(2-Thienyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B2706698.png)
![(E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-4-yl)propyl]but-2-enamide](/img/structure/B2706701.png)
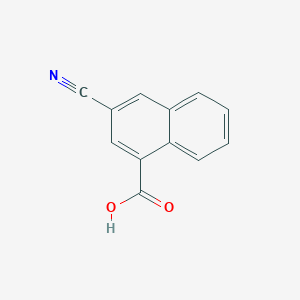
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2706705.png)
![N-(6-ethyl-3-propionyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2706706.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2-fluorobenzoate](/img/structure/B2706708.png)
